2-(3-Cyano-4-fluorophenyl)-2-methylpropanoic acid
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Overview
Description
2-(3-Cyano-4-fluorophenyl)-2-methylpropanoic acid is an organic compound with a molecular formula of C10H8FNO2. This compound is characterized by the presence of a cyano group (-CN) and a fluorine atom attached to a phenyl ring, along with a methylpropanoic acid moiety. It is used in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyano-4-fluorophenyl)-2-methylpropanoic acid typically involves the reaction of 3-cyano-4-fluorobenzaldehyde with a suitable reagent to introduce the methylpropanoic acid group. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by acidic workup to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyano-4-fluorophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in the presence of suitable nucleophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(3-Cyano-4-fluorophenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Cyano-4-fluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and fluorine groups play a crucial role in modulating the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyano-3-fluorophenylboronic acid
- 2-(3-Cyano-4-fluorophenyl)acetic acid
- 3-Cyano-5-fluorophenylboronic acid
Uniqueness
2-(3-Cyano-4-fluorophenyl)-2-methylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a cyano group and a fluorine atom on the phenyl ring, along with the methylpropanoic acid moiety, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C11H10FNO2 |
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Molecular Weight |
207.20 g/mol |
IUPAC Name |
2-(3-cyano-4-fluorophenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H10FNO2/c1-11(2,10(14)15)8-3-4-9(12)7(5-8)6-13/h3-5H,1-2H3,(H,14,15) |
InChI Key |
OASMBRFGIWZUJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)F)C#N)C(=O)O |
Origin of Product |
United States |
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